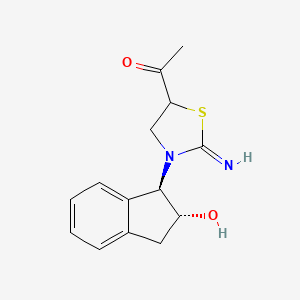
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine: is a compound that has garnered interest due to its potential pharmacological activities. It is structurally related to tetramisole, a known antiparasitic and antidepressant agent. This compound has shown marked antidepressant activity, making it a promising candidate for further research in the field of mental health .
Métodos De Preparación
The synthesis of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves several steps. The primary synthetic route includes the reaction of 2-hydroxyindane-1-ylamine with thiazolidine-3-acetic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Análisis De Reacciones Químicas
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of thiazolidine derivatives.
Biology: The compound’s biological activity, particularly its antidepressant properties, makes it a subject of interest in neuropharmacology.
Mecanismo De Acción
The mechanism of action of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation. The compound’s molecular targets include serotonin and norepinephrine transporters, which it inhibits, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:
Tetramisole: Known for its antiparasitic and antidepressant activities.
Imipramine: A traditional antidepressant used for comparison in studies.
Other thiazolidine derivatives: These compounds share structural similarities but may differ in their biological activities and applications.
This compound’s unique structure and promising pharmacological activities make it a valuable subject for further research and development in various scientific fields.
Propiedades
Número CAS |
141034-18-6 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
1-[3-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2O2S/c1-8(17)12-7-16(14(15)19-12)13-10-5-3-2-4-9(10)6-11(13)18/h2-5,11-13,15,18H,6-7H2,1H3/t11-,12?,13-/m1/s1 |
Clave InChI |
FSMGDQBVGQNYIV-LKOMHFJYSA-N |
SMILES isomérico |
CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CC3=CC=CC=C23)O |
SMILES canónico |
CC(=O)C1CN(C(=N)S1)C2C(CC3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



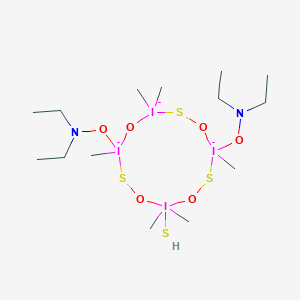


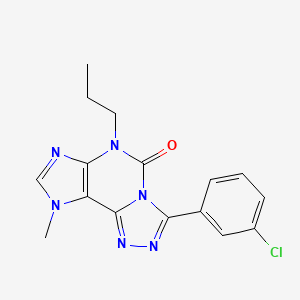



![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
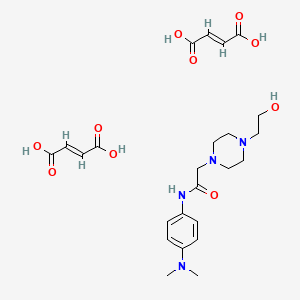
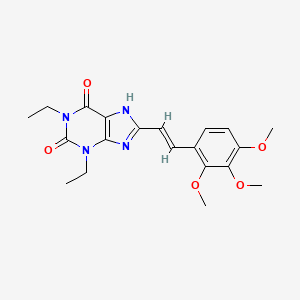

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)

